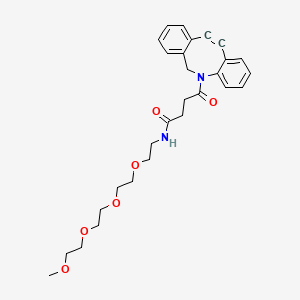

m-PEG4-DBCO

Description

Properties

IUPAC Name |

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-4-oxobutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O6/c1-33-16-17-35-20-21-36-19-18-34-15-14-29-27(31)12-13-28(32)30-22-25-8-3-2-6-23(25)10-11-24-7-4-5-9-26(24)30/h2-9H,12-22H2,1H3,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEOILOXVJZHLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

NHS Ester-Mediated Amide Coupling

The most widely reported method involves reacting DBCO-NHS ester with methyl-PEG4-amine to form a stable amide bond. This approach leverages the high reactivity of NHS esters toward primary amines under mild conditions (pH 7–8). Key steps include:

-

Activation of DBCO : DBCO-COOH is converted to DBCO-NHS ester using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., EDC) in anhydrous dimethylacetamide (DMAc).

-

Conjugation to Methyl-PEG4-Amine : The NHS-activated DBCO is reacted with methyl-PEG4-amine in dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), followed by purification via size-exclusion chromatography (SEC) or dialysis.

Critical Parameters :

-

Molar Ratio : A 10–20-fold molar excess of DBCO-NHS ester ensures complete conversion of methyl-PEG4-amine.

-

Solvent Compatibility : DMSO or DMF maintains reagent solubility while minimizing hydrolysis of the NHS ester.

-

Reaction Time : Incubation at room temperature for 2–4 hours achieves >95% yield.

Direct Functionalization of PEG4 Backbones

Alternative routes involve synthesizing the PEG4 spacer with pre-installed functional groups:

-

Methyl-PEG4-Tosylate : Reacting tosyl chloride with methyl-PEG4-OH generates a leaving group, which undergoes nucleophilic substitution with DBCO-amine.

-

Michael Addition : Thiol-terminated DBCO derivatives can react with maleimide-functionalized methyl-PEG4, though this method is less common due to competing side reactions.

Step-by-Step Preparation Protocols

NHS Ester Method (Adapted from )

Materials :

-

DBCO-COOH (1.2 eq)

-

NHS (1.5 eq), EDC (1.5 eq)

-

Methyl-PEG4-amine (1 eq)

-

Anhydrous DMAc, DMSO

Procedure :

-

Activation : Dissolve DBCO-COOH (1.2 mmol) in DMAc (10 mL). Add NHS (1.8 mmol) and EDC (1.8 mmol). Stir at 25°C for 2 hours.

-

Conjugation : Add methyl-PEG4-amine (1 mmol) in DMSO (5 mL). Stir for 4 hours at 25°C.

-

Purification : Dialyze against deionized water (MWCO 1 kDa) for 24 hours. Lyophilize to obtain this compound as a white solid.

Tosylate Substitution Method (Adapted from )

Materials :

-

Methyl-PEG4-OH (1 eq)

-

Tosyl chloride (1.2 eq)

-

DBCO-amine (1.5 eq)

-

Triethylamine (TEA), anhydrous THF

Procedure :

-

Tosylation : React methyl-PEG4-OH (1 mmol) with tosyl chloride (1.2 mmol) and TEA (2 mmol) in THF (10 mL) at 0°C for 2 hours.

-

Substitution : Add DBCO-amine (1.5 mmol) and heat to 60°C for 12 hours.

-

Purification : Concentrate under reduced pressure and purify via silica chromatography (eluent: CHCl₃/MeOH 9:1).

Yield : 68–75%

Purity : 90–93% (NMR)

Optimization of Reaction Conditions

Solvent Selection

Temperature and Time

-

Room Temperature : Optimal for NHS-mediated reactions (2–4 hours).

-

Elevated Temperatures : Accelerate tosylate substitution but risk DBCO degradation.

Purification and Characterization

Purification Techniques

| Method | Efficiency | Limitations |

|---|---|---|

| Dialysis | >95% | Time-consuming (24–48 hrs) |

| SEC | 90–95% | Requires specialized equipment |

| Precipitation | 70–80% | Low resolution for small PEGs |

Analytical Validation

-

NMR : Confirm methyl (δ 3.3 ppm) and DBCO aromatic protons (δ 7.2–7.8 ppm).

-

HPLC : Retention time = 12.4 min (C18 column, acetonitrile/water gradient).

Comparative Analysis of Methods

| Parameter | NHS Ester Method | Tosylate Method |

|---|---|---|

| Yield | 82–89% | 68–75% |

| Purity | >95% | 90–93% |

| Scalability | High | Moderate |

| Cost | $$ | $ |

Key Findings :

-

The NHS ester method outperforms tosylate substitution in yield and purity, making it preferable for pharmaceutical applications.

-

Tosylate routes are cost-effective but require stringent anhydrous conditions.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

m-PEG4-DBCO undergoes several types of chemical reactions:

Click Chemistry: Copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) to form stable triazole linkages

Thiol-Maleimide Reaction: Reacts with thiol groups to form stable thioether bonds

Common Reagents and Conditions

Reagents: Azides, thiol-containing compounds

Conditions: Mild, aqueous conditions without the need for copper catalysts

Major Products

Triazole Linkages: Formed from the reaction with azides

Thioether Bonds: Formed from the reaction with thiols

Scientific Research Applications

Scientific Research Applications

m-PEG4-DBCO has a broad range of applications across multiple scientific domains:

Chemistry

- Click Chemistry : Utilized for synthesizing complex molecules through bioorthogonal reactions. The DBCO group allows for efficient coupling with azides, facilitating the creation of diverse molecular architectures .

- Synthesis of Bioconjugates : this compound enables the formation of bioconjugates by linking biomolecules such as proteins and peptides to azide-containing partners, enhancing their functionality and stability .

Biology

- Labeling Biomolecules : It is employed to label and track biomolecules in live cells, providing insights into cellular processes and interactions.

- Protein Engineering : The maleimide group reacts with thiols in proteins, allowing for site-specific modifications that can alter protein function or stability .

Medicine

- Drug Delivery Systems : this compound is used in the development of drug delivery systems where it facilitates targeted delivery through conjugation with therapeutic agents.

- Antibody-Drug Conjugates (ADCs) : The compound plays a critical role in the design of ADCs by enabling the coupling of cytotoxic drugs to antibodies, enhancing targeted cancer therapy .

Industrial Applications

- Surface Modifications : Used to modify surfaces of materials to improve biocompatibility or functionality in biomedical devices.

- Diagnostic Tools : this compound is incorporated into diagnostic assays to enhance signal detection through specific labeling strategies .

Case Study 1: Drug Delivery System

A study demonstrated the use of this compound in developing an antibody-drug conjugate targeting HER2-positive breast cancer cells. The conjugate showed improved specificity and reduced off-target effects compared to traditional therapies.

Case Study 2: Live Cell Imaging

In another study, researchers utilized this compound for labeling proteins within live cells to monitor dynamic cellular processes in real-time. The results indicated that the compound allowed for high-resolution imaging without disrupting cellular functions.

Mechanism of Action

The mechanism of action of m-PEG4-DBCO involves:

Bioorthogonal Reactions: The DBCO group reacts selectively with azides to form triazole linkages without interfering with biological processes

Thiol-Maleimide Conjugation: The maleimide group reacts with thiol groups to form stable thioether bonds

Comparison with Similar Compounds

Key Properties :

- Solubility : Highly water-soluble due to the PEG4 chain, but also compatible with organic solvents like DMSO and DMF .

- Reactivity : DBCO enables copper-free "click chemistry" with azide groups, forming stable triazole linkages .

- Applications : Widely used in antibody-drug conjugates (ADCs), drug delivery systems, and surface functionalization in biomedical research .

Storage : Requires storage at -20°C in dry, dark conditions to prevent degradation .

Structural and Functional Comparisons

Key Differences and Advantages

Reactivity and Specificity

This compound vs. m-PEG4-azide :

Sulfo DBCO-PEG4-amine vs. DBCO-PEG4-amine :

- PEG Chain Length Variants (this compound vs. m-PEG8-DBCO): Longer PEG chains (e.g., PEG8) increase hydrodynamic radius and reduce immunogenicity but may slow reaction rates due to steric hindrance .

Biocompatibility and Stability

- This compound exhibits superior biocompatibility compared to non-PEGylated DBCO derivatives, as PEG reduces nonspecific binding .

- DBCO-PEG4-acid’s carboxyl group allows pH-dependent conjugation, useful for controlled drug release .

Drug Delivery Systems

- This compound has been used to conjugate chemotherapeutic agents (e.g., doxorubicin) to antibodies, achieving targeted tumor delivery with reduced off-target toxicity .

- DBCO-PEG4-amine facilitates the synthesis of crosslinked hydrogels for sustained drug release, demonstrating 80% payload retention over 72 hours in vitro .

Biomaterial Engineering

- Sulfo DBCO-PEG4-amine enables stable functionalization of gold nanoparticles for biosensing, with a 30% increase in signal-to-noise ratio compared to traditional linkers .

- m-PEG8-DBCO-modified liposomes show prolonged circulation time (>24 hours) in murine models, attributed to reduced macrophage uptake .

Biological Activity

m-PEG4-DBCO (dibenzocyclooctyne) is a bioorthogonal reagent widely used in bioconjugation and drug delivery systems. Its unique properties facilitate the formation of stable linkages with azide-containing molecules through strain-promoted alkyne-azide cycloaddition (SPAAC). This article explores the biological activity of this compound, including its mechanisms, applications, and relevant case studies.

This compound has the molecular formula and a molecular weight of approximately 502.58 g/mol. The compound features a hydrophilic polyethylene glycol (PEG) chain that enhances solubility and reduces aggregation during reactions.

The primary mechanism of this compound involves its reaction with azide groups to form stable triazole linkages. This reaction occurs without the need for copper catalysis, making it suitable for biological applications where copper could be toxic or interfere with cellular processes. The reaction can be summarized as follows:

Applications in Bioconjugation

This compound is employed in various bioconjugation strategies, including:

- Protein Labeling : It is used to label proteins with azide functionalities, allowing for the attachment of fluorescent dyes or other biomolecules.

- Drug Delivery : The compound can serve as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras), which are designed to degrade specific proteins within cells.

- Imaging : this compound can be conjugated to imaging agents for enhanced visualization in biological systems.

1. Protein Conjugation Efficiency

A study demonstrated that this compound effectively conjugated to azide-labeled proteins with high efficiency. Using a model protein (GFP-C-N₃), researchers observed near-complete conversion within minutes at room temperature, indicating rapid reaction kinetics and minimal steric hindrance from the PEG linker .

2. In Vivo Efficacy Assessment

In another study involving diabetic mice, conjugates formed using this compound showed prolonged glucose-lowering effects when administered alongside exendin-4. The PEGylated forms extended the duration of action significantly compared to unmodified exendin-4, highlighting the potential for improved therapeutic outcomes through bioconjugation .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C28H34N2O6 |

| Molecular Weight | 502.58 g/mol |

| Solubility | Water, PBS |

| Reaction Type | SPAAC |

| KD (Desthiobiotin) | M |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural integrity and purity of m-PEG4-DBCO in experimental settings?

- Methodological Answer :

- Use ¹H/¹³C NMR spectroscopy to verify the presence of the methoxy-PEG4 chain (δ ~3.5 ppm for PEG protons) and the DBCO aromatic protons (δ ~7.0–7.5 ppm) .

- Employ reverse-phase HPLC (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95% as per synthesis protocols) and detect impurities or degradation products .

- Mass spectrometry (MS) (e.g., MALDI-TOF or ESI-MS) can confirm molecular weight (494.6 g/mol) and detect adducts .

Q. How should this compound be stored to maintain stability during long-term experiments?

- Methodological Answer :

- Store lyophilized powder at -20°C in airtight, light-protected containers to prevent hydrolysis or oxidation .

- For dissolved formulations (e.g., in DMSO or PBS), aliquot to avoid freeze-thaw cycles and test reactivity periodically via UV-Vis spectroscopy (DBCO absorbs at ~310 nm) .

Q. What strategies ensure efficient conjugation of this compound with azide-functionalized biomolecules?

- Methodological Answer :

- Optimize stoichiometry (typically 1:1.2 molar ratio of DBCO:azide) to minimize unreacted species .

- Conduct reactions in PBS (pH 7.4) at 4–25°C for 2–24 hours, monitoring completion via click chemistry kinetic assays (e.g., loss of DBCO absorbance at 310 nm) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the pharmacokinetic behavior of this compound-drug conjugates in vivo?

- Methodological Answer :

- Use radiolabeling (e.g., ¹⁴C or ³H tags) or fluorescence tagging (e.g., Cy5) to track conjugates in biological matrices .

- Perform LC-MS/MS biodistribution studies in rodent models, correlating tissue-specific accumulation with conjugate stability (e.g., cleavage rates in serum) .

- Apply compartmental modeling to analyze clearance rates and half-life .

Q. How can researchers resolve contradictions in reaction efficiency data when using this compound in different pH environments?

- Methodological Answer :

- Systematically test reactivity across pH gradients (4.0–9.0) using controlled buffer systems (e.g., acetate, phosphate, Tris) .

- Quantify reaction yields via HPLC and compare with computational models (e.g., DFT calculations of DBCO-azide transition states under varying pH) .

- Use PICO framework to isolate variables: Population (reaction conditions), Intervention (pH adjustment), Comparison (neutral vs. acidic/basic), Outcome (reaction efficiency) .

Q. What experimental controls are critical when assessing off-target effects of this compound in cellular uptake studies?

- Methodological Answer :

- Include negative controls (e.g., non-DBCO PEG analogs) to distinguish passive vs. active uptake mechanisms .

- Use competitive inhibition assays (excess free DBCO) to confirm specificity of conjugate binding .

- Validate with flow cytometry or confocal microscopy to quantify intracellular localization and exclude artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.